3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one
Overview
Description
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one is a chemical compound that has been the focus of scientific research due to its potential applications in the field of medicine. This compound is also known as Linezolid, which is a synthetic antibiotic used to treat bacterial infections. Linezolid belongs to the oxazolidinone class of antibiotics and is effective against Gram-positive bacteria, including those that are resistant to other antibiotics.
Scientific Research Applications
Linezolid has been extensively studied for its potential applications in the field of medicine. It has been shown to be effective against a wide range of Gram-positive bacteria, including those that are resistant to other antibiotics. Linezolid has been used to treat infections caused by methicillin-resistant Staphylococcus aureus (MRSA), vancomycin-resistant Enterococcus (VRE), and penicillin-resistant Streptococcus pneumoniae.
Mechanism of Action
Linezolid inhibits bacterial protein synthesis by binding to the 50S subunit of the bacterial ribosome. This prevents the formation of the initiation complex, which is required for the translation of mRNA into protein. Linezolid is bacteriostatic, meaning it inhibits the growth of bacteria, but does not kill them.
Biochemical and Physiological Effects
Linezolid has been shown to have low toxicity and is generally well-tolerated by patients. However, it can cause adverse effects, such as diarrhea, nausea, and headache. Linezolid has been shown to interact with monoamine oxidase inhibitors (MAOIs), which can lead to serotonin syndrome, a potentially life-threatening condition.
Advantages and Limitations for Lab Experiments
Linezolid has several advantages for lab experiments. It is stable, soluble in water, and has a long shelf-life. It is also effective against a wide range of Gram-positive bacteria, including those that are resistant to other antibiotics. However, Linezolid is expensive and can be difficult to obtain in large quantities.
Future Directions
There are several future directions for the research of Linezolid. One area of interest is the development of new oxazolidinone antibiotics with improved efficacy and reduced toxicity. Another area of interest is the study of the mechanism of action of Linezolid and the development of new antibiotics that target the bacterial ribosome. Additionally, Linezolid has been shown to have activity against some Gram-negative bacteria, and further research is needed to explore its potential applications in this area.
properties
IUPAC Name |
3-amino-4-hydroxy-4,5-dimethyl-5-pyridin-3-yl-1,3-oxazolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N3O3/c1-9(7-4-3-5-12-6-7)10(2,15)13(11)8(14)16-9/h3-6,15H,11H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RWKZLVAKWFBSCJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(N(C(=O)O1)N)(C)O)C2=CN=CC=C2 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N3O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.23 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Amino-4-hydroxy-4,5-dimethyl-5-(pyridin-3-yl)-1,3-oxazolidin-2-one |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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